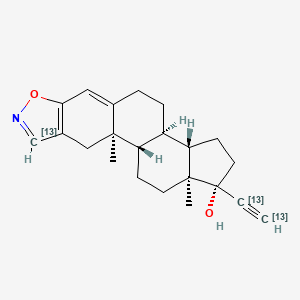

Danazol-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Danazol-13C3 is a stable isotope-labeled analogue of Danazol, a synthetic steroid used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema . The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in metabolic studies and tracing experiments .

Méthodes De Préparation

The preparation of Danazol-13C3 involves several synthetic steps starting from androstenedione . The key steps include:

3-site enol etherification: Androstenedione reacts with triethyl orthoformate in the presence of absolute ethyl alcohol and p-toluenesulfonic acid at 30-50°C for 4-10 hours.

17-site carbonyl ethynylation: The product from the previous step reacts with potassium hydroxide powder in an acetylene airflow at 5-10°C for 1-2 hours.

3-site hydrolysis: and 2-site methylidynel hydroxylation : These steps involve hydrolysis and hydroxylation reactions to introduce the necessary functional groups.

Analyse Des Réactions Chimiques

Danazol-13C3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are hydroxylated, reduced, and substituted derivatives of this compound.

Applications De Recherche Scientifique

Danazol-13C3 has a wide range of scientific research applications:

Mécanisme D'action

Danazol-13C3 exerts its effects by inhibiting the pituitary output of gonadotropins, thereby suppressing the pituitary-ovarian axis . This leads to a reduction in the production of ovarian estrogen . This compound also binds to sex hormone receptors and inhibits enzymes involved in steroidogenesis . Additionally, it displaces steroid hormones from their carrier proteins, further reducing their activity .

Comparaison Avec Des Composés Similaires

Danazol-13C3 is unique due to its stable isotope labeling, which makes it particularly useful in tracing and metabolic studies . Similar compounds include:

Danazol: The non-labeled version of this compound, used in the treatment of the same medical conditions.

Ethisterone: A synthetic steroid similar to Danazol but without the stable isotope labeling.

Testosterone derivatives: Other synthetic steroids with similar structures and functions but lacking the specific labeling of this compound.

This compound stands out due to its enhanced utility in research applications, providing more detailed insights into the metabolic and pharmacokinetic properties of Danazol .

Propriétés

Formule moléculaire |

C22H27NO2 |

|---|---|

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

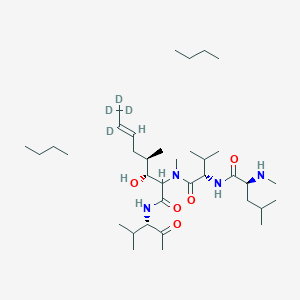

(1S,2R,13R,14S,17R,18S)-17-(1,2-13C2)ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |

InChI |

InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1/i1+1,4+1,13+1 |

Clé InChI |

POZRVZJJTULAOH-AXSCGXABSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=CC5=C(C[C@]34C)[13CH]=NO5 |

SMILES canonique |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)

![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)

![5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13839997.png)